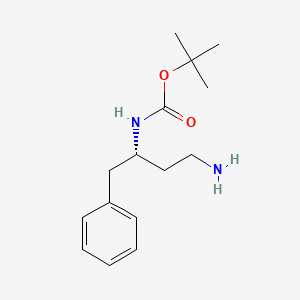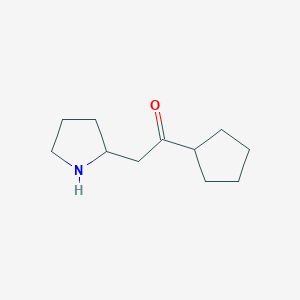![molecular formula C11H12N2O3 B15243886 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moietyThe presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its biological activity and makes it a versatile building block for the synthesis of bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-oxopyrrolidine. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amino group of 4-aminobenzoic acid and the carbonyl group of 2-oxopyrrolidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The benzoic acid moiety can participate in additional interactions, such as π-π stacking with aromatic residues in proteins . These interactions can modulate the function of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid: Similar structure but with different substitution patterns.
4-[(2R)-2-(aminomethyl)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-[(1-ethylpropyl)amino]benzoic acid: Another derivative with additional functional groups.
Uniqueness
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid is unique due to its specific combination of the pyrrolidine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
4-[(2-oxopyrrolidin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10-9(5-6-12-10)13-8-3-1-7(2-4-8)11(15)16/h1-4,9,13H,5-6H2,(H,12,14)(H,15,16) |
Clave InChI |
WENGAMBTEGLUFI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C1NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)





![1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)
![Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate](/img/structure/B15243865.png)


![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)


